molecular formula C13H9N3S2 B2914504 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 303996-48-7

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B2914504
CAS No.: 303996-48-7
M. Wt: 271.36
InChI Key: FLXFIYQJNGTOQC-UHFFFAOYSA-N
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Description

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a chemical compound with the molecular formula C13H9N3S2 and a molecular weight of 271.37 g/mol. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core with a 4-methylphenyl sulfanyl group and a cyano group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the following steps:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors, such as thioamides and amines, under specific conditions.

  • Introduction of the 4-Methylphenyl Sulfanyl Group: This step involves the reaction of the imidazo[2,1-b][1,3]thiazole core with 4-methylphenylthiol under suitable conditions, often requiring a catalyst.

  • Introduction of the Cyano Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced derivatives of the cyano group.

  • Substitution Products: Various amides, esters, and other derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: Use in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 6-[(4-Chlorophenyl)methyl]sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile: Similar structure with a chlorophenyl group instead of a methylphenyl group.

  • 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-4-carbonitrile: Similar structure with the cyano group at the 4-position instead of the 5-position.

Uniqueness: 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group at the 5-position, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S2/c1-9-2-4-10(5-3-9)18-12-11(8-14)16-6-7-17-13(16)15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXFIYQJNGTOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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